1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate
Description
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Properties
IUPAC Name |
[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-16-9-14-22(17(2)15-16)27-24(34-25(29)19-10-12-20(13-11-19)28(30)31)23(18(3)26-27)35(32,33)21-7-5-4-6-8-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLNWSAJMOVGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, particularly those involved in neurotransmission.
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets by forming covalent bonds, thereby altering their function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, particularly those involved in neurotransmission.
Pharmacokinetics
Similar compounds are generally well absorbed, widely distributed, metabolized in the liver, and excreted in the urine.
Biological Activity
The compound 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, including its mechanisms of action, efficacy in various biological models, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-nitrobenzoate
- Molecular Formula : C19H20N4O4S
- Molecular Weight : 396.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The pyrazole ring structure allows for the modulation of various signaling pathways. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
- Antioxidant Properties : Similar pyrazole derivatives have shown significant antioxidant effects, which could be a mechanism through which this compound exerts protective effects against oxidative stress .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties. A study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest . The specific compound under review has not been extensively studied in clinical settings but shows promise based on structural similarities.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases. In vitro studies have shown that related compounds can reduce pro-inflammatory cytokine levels .
Comparative Analysis with Similar Compounds
To better understand the biological activity of the target compound, a comparison with similar pyrazole derivatives was conducted:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole | Antioxidant, Anti-inflammatory | Enzyme inhibition |
| N-Phenylsulfonyl-1H-pyrazole | Anticancer | Apoptosis induction |
| 3-Methyl-4-(phenylsulfonyl)-1H-pyrazole | Antimicrobial | Disruption of bacterial cell wall |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Study on Anticancer Properties : A recent study investigated a series of pyrazole derivatives and found that those with sulfonamide groups exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis via mitochondrial pathways .
- Anti-inflammatory Effects : In an animal model of inflammation, a related pyrazole derivative reduced paw edema significantly compared to control groups, indicating strong anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
